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Eltoprazine dihydrochloride

Cat. No.: B2508117
M. Wt: 293.19 g/mol
InChI Key: UNRJDVNCYJTPOQ-UHFFFAOYSA-N
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Description

Significance within Neuropharmacological Inquiry

The significance of Eltoprazine (B1671187) dihydrochloride (B599025) in neuropharmacological research stems primarily from its distinct mechanism of action. It functions as an agonist at the serotonin (B10506) 5-HT1A and 5-HT1B receptors, and in some contexts, has been described as an antagonist at the 5-HT2C receptor. wikipedia.org This mixed receptor profile allows for a nuanced modulation of serotonin, a key neurotransmitter involved in regulating mood, aggression, cognition, and motor control. patsnap.comontosight.ai

Initially explored for its "serenic," or anti-aggressive, properties, Eltoprazine specifically reduces offensive aggression in animal models without causing sedation or motor impairment. wikipedia.orgsigmaaldrich.com This specificity makes it a valuable instrument for studying the neurobiology of aggression and the role of the 5-HT1 receptor subtypes in this behavior. nih.gov

More recently, research has highlighted the potential of Eltoprazine in treating L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease. nih.gov Studies in animal models of Parkinson's have shown that the synergistic activation of 5-HT1A and 5-HT1B receptors can effectively reduce dyskinesias. nih.govpsu.edu This has opened a new avenue of investigation, positioning Eltoprazine as a promising candidate for managing the motor complications associated with Parkinson's treatment. patsnap.comnih.gov The compound's ability to potentially separate anti-dyskinetic effects from the anti-parkinsonian action of L-DOPA is a key area of its current research significance. google.comlu.se

Historical Context of Preclinical Investigation

The preclinical journey of Eltoprazine, also known by its developmental code name DU-28,853, began with its development by the pharmaceutical company Solvay. patsnap.comwikipedia.org It was first described in scientific literature in 1987. wikipedia.org The initial focus of preclinical investigation was on its unique anti-aggressive effects, a property that led to the coining of the term "serenic." wikipedia.org Extensive studies in various animal models, particularly resident-intruder paradigms in rats, were conducted to characterize its ability to selectively decrease aggression. nih.govresearchgate.netpsu.edu

These early studies established its mechanism as a serotonin 5-HT1A and 5-HT1B receptor agonist. nih.govpsu.edu Autoradiographic studies in the late 1980s and early 1990s helped to localize its binding sites within the rat brain, confirming a high affinity for areas rich in 5-HT1 receptors. nih.gov

Over the years, the scope of preclinical research expanded to other potential indications. Eltoprazine was investigated for its relevance to attention deficit hyperactivity disorder (ADHD), cognitive disorders, and psychotic disorders. patsnap.comwikipedia.org However, development for some of these indications was discontinued. wikipedia.org

A significant resurgence in preclinical interest occurred with the discovery of its potential to manage L-DOPA-induced dyskinesia. nih.gov Preclinical studies in both rat and non-human primate models of Parkinson's disease demonstrated that Eltoprazine could significantly counteract dyskinetic movements. psu.edunih.govresearchgate.net These findings have been pivotal, leading to further clinical evaluation and solidifying the compound's place as a subject of ongoing neuropharmacological investigation. nih.govresearchgate.net

Interactive Data Tables

Table 1: Chemical and Physical Properties of Eltoprazine

Property Value Reference
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine wikipedia.org
Molecular Formula C12H16N2O2 chemimpex.com
Molar Mass 220.272 g·mol−1 wikipedia.org
Appearance White to beige powder sigmaaldrich.comchemimpex.com

Table 2: Receptor Binding Profile of Eltoprazine

Receptor Target Action Organism (in study) Reference
5-HT1A Receptor Agonist Humans, Rats wikipedia.orgnih.govdrugbank.com
5-HT1B Receptor Agonist Humans, Rats wikipedia.orgnih.govdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18Cl2N2O2 B2508117 Eltoprazine dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRJDVNCYJTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology and Receptor Interaction Dynamics

Serotonin (B10506) Receptor Binding Affinities and Selectivity Profiles

Eltoprazine (B1671187) demonstrates a distinct binding profile, showing preferential affinity for 5-HT1A and 5-HT1B receptors. nih.gov Radioligand binding assays in rat brain tissue have shown that [3H]Eltoprazine displays saturable and high-affinity binding to several brain regions, including the basal ganglia, hippocampal formation, and cerebral cortex, with Kd values reported to be in the range of 4.2 to 9.5 nM. nih.gov

Eltoprazine acts as a partial agonist at 5-HT1A receptors. patsnap.com This interaction is a key component of its pharmacological profile. patsnap.com Studies have consistently shown its high affinity for this receptor subtype. Competition binding assays have determined its IC50 values to be between 42 and 50 nM. nih.gov Another source reports a Ki value of 40 nM for the 5-HT1A receptor. ruhr-uni-bochum.de This agonistic activity at 5-HT1A receptors is believed to be fundamental to its effects on behavior and neuronal activity. patsnap.comnih.gov

Similar to its interaction with the 5-HT1A subtype, eltoprazine is also a partial agonist at 5-HT1B receptors. patsnap.com It binds preferentially to these sites, with reported IC50 values ranging from 25 to 38 nM. nih.gov A separate study identified a Ki value of 52 nM for the 5-HT1B receptor. ruhr-uni-bochum.de The simultaneous activation of both 5-HT1A and 5-HT1B receptors is thought to produce a synergistic effect. lu.se

Interactive Table: Eltoprazine Binding Affinities

Receptor Subtype Binding Affinity (Ki) Binding Affinity (IC50)
5-HT1A 40 nM ruhr-uni-bochum.de 42-50 nM nih.gov
5-HT1B 52 nM ruhr-uni-bochum.de 25-38 nM nih.gov
5-HT1C 282 nM nih.gov
5-HT2C 81 nM

Mechanistic Elucidation at the Molecular Level

The interaction of eltoprazine with its target receptors initiates a series of intracellular events that define its pharmacological effects.

The serotonin receptors targeted by eltoprazine, including the 5-HT1A and 5-HT1B subtypes, are G protein-coupled receptors (GPCRs). drugbank.com The binding of an agonist like eltoprazine to these receptors triggers a conformational change that facilitates interaction with guanine (B1146940) nucleotide-binding proteins (G proteins). drugbank.com Evidence for this mechanism comes from studies showing that the binding of [3H]eltoprazine is markedly reduced (by 50-90%) in the presence of GTP or its stable analogue, Gpp(NH)p. nih.gov This sensitivity to guanine nucleotides is a hallmark of agonist interaction with GPCRs, indicating that eltoprazine's binding is coupled to G protein activation. nih.gov The 5-HT1B receptor, specifically, is known to couple to G(i)/G(o) alpha proteins. drugbank.com

Following G protein activation, downstream signaling pathways are modulated. Activation of G(i)/G(o)-coupled receptors, such as 5-HT1B, typically leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com Research has indicated that eltoprazine's mechanism involves the regulation of D1 receptor-dependent cAMP/PKA (Protein Kinase A) and ERK/mTOR (extracellular signal-regulated kinase/mammalian target of rapamycin) signaling pathways. researchgate.net The Ras-ERK and PI3K-mTOR pathways are critical for controlling a variety of cellular processes in response to extracellular signals, which are often initiated by GPCRs. nih.gov

Synaptic Plasticity Regulation (e.g., LTP, depotentiation)

Eltoprazine dihydrochloride (B599025) has been shown to modulate synaptic plasticity, particularly in the context of movement disorders. Research indicates that its action as a 5-HT1A/1B receptor agonist plays a crucial role in restoring normal synaptic functions that are otherwise impaired in conditions such as L-DOPA-induced dyskinesia (LID) in Parkinson's disease models. nih.govnih.gov The primary mechanisms of action involve the restoration of long-term potentiation (LTP) and synaptic depotentiation in striatal spiny projection neurons. nih.govnih.govresearchgate.net

In experimental models of Parkinson's disease, the development of abnormal involuntary movements is associated with impaired bidirectional synaptic plasticity in the striatum. nih.gov Eltoprazine has been demonstrated to reverse these impairments. nih.gov The activation of 5-HT1A/1B receptors by eltoprazine helps to re-establish both LTP and depotentiation. nih.govresearchgate.net This restoration of synaptic plasticity is a key factor in its therapeutic effects. nih.govnih.gov

The regulatory effects of eltoprazine on synaptic plasticity are linked to the normalization of several downstream signaling pathways. This includes the D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling pathways. nih.govnih.gov Furthermore, eltoprazine aids in the recovery of the balance of NMDA receptor subunits. nih.govresearchgate.net These molecular changes are considered key elements in the induction of abnormal involuntary movements, and their normalization by eltoprazine contributes to its therapeutic potential. nih.gov

Studies have also suggested that the modulation of the serotonergic system by eltoprazine can influence motor behavior. nih.gov For instance, defects in locomotor activity in parkinsonian and L-DOPA-treated rat models were reversed by eltoprazine treatment. nih.gov In a Drosophila model of Fragile X syndrome, eltoprazine was shown to ameliorate synaptic transmission, correct mitochondrial deficits, and improve motor behavior. nih.gov

The following table summarizes the key research findings on the effects of Eltoprazine dihydrochloride on synaptic plasticity:

Experimental ModelKey FindingsAssociated Molecular MechanismsReference
Rat model of Parkinson's disease with L-DOPA-induced dyskinesiaRestoration of Long-Term Potentiation (LTP) and synaptic depotentiation in striatal spiny projection neurons.Normalization of D1 receptor-dependent cAMP/PKA and ERK/mTORC signaling pathways; Recovery of NMDA receptor subunit balance. nih.gov
Rat model of L-DOPA-induced dyskinesiaAmelioration of dyskinetic symptoms by recovering LTP and synaptic depotentiation in striatal medium spiny neurons.Correlation with the normalization of dopamine (B1211576) receptor-related cAMP/PKA and ERK/mTORC signaling pathways and restoration of NMDA receptor subunit equilibrium. nih.gov
Drosophila model of Fragile X syndromeAmelioration of synaptic transmission and improvement of motor behavior.Correction of mitochondrial deficits. nih.gov

Neurotransmitter System Modulation and Neurochemical Profiles

Serotonergic System Regulation

Eltoprazine (B1671187) is a potent serotonergic agent, acting as a partial agonist at 5-HT1A and 5-HT1B receptors. patsnap.com This interaction is central to its neurochemical profile, influencing both the release of serotonin (B10506) and the activity of postsynaptic neurons.

Dopaminergic System Interactions

Eltoprazine's influence extends to the dopaminergic system, primarily through the intricate crosstalk between serotonin and dopamine (B1211576) pathways.

Studies have shown that eltoprazine can increase dopamine (DA) release in several key brain regions, including the medial prefrontal cortex (mPFC), orbitofrontal cortex (OFC), and the nucleus accumbens (NAc). uu.nlruhr-uni-bochum.de This effect is thought to be mediated by the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei, which in turn increases the firing rate of dopamine neurons in the ventral tegmental area (VTA) and consequently enhances dopamine release in their projection areas. uu.nl In some contexts, eltoprazine has also been shown to increase the concentration of the dopamine metabolite DOPAC. uu.nl However, it's noteworthy that eltoprazine does not appear to possess direct antidopaminergic activity, such as antagonizing D2 receptors. lu.se

The interaction between the serotonergic and dopaminergic systems is a critical aspect of eltoprazine's mechanism of action. uu.nl The modulation of dopamine release by eltoprazine is largely a consequence of its effects on serotonin receptors. For instance, in conditions like Parkinson's disease, where the dopamine system is compromised, serotonergic neurons can take up L-DOPA and convert it into dopamine, which is then released as a "false transmitter". nih.gov By activating 5-HT1A and 5-HT1B receptors on these serotonin neurons, eltoprazine can reduce the uncontrolled release of dopamine, thereby mitigating some of the motor complications associated with L-DOPA therapy. nih.govexcli.deresearchgate.net This highlights the significant role of serotonin-dopamine crosstalk in the therapeutic potential of eltoprazine. researchgate.net

Other Neurotransmitter System Considerations (e.g., GABAergic, Glutamatergic)

GABAergic System Modulation

Eltoprazine's influence on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is largely indirect and mediated through its action on serotonin receptors. Research indicates that serotonin, acting via 5-HT1A and 5-HT1B receptors, can inhibit the release of GABA. frontiersin.org As Eltoprazine is an agonist at these receptors, it is proposed to exert a similar inhibitory effect on GABAergic transmission.

In studies related to Levodopa-induced dyskinesia (LID), Eltoprazine has been shown to reduce the rise in GABA levels in the striatum and substantia nigra that is typically induced by L-Dopa. biospace.com This suggests that by modulating GABAergic activity, Eltoprazine can influence motor control pathways. Furthermore, it has been hypothesized that Eltoprazine may act on 5-HT1A receptors located on GABAergic interneurons. uu.nl This action would reduce GABA release, leading to a disinhibition of downstream neurons. uu.nl

While a direct, high-affinity binding to GABA receptors has not been a prominent finding, the functional consequences of Eltoprazine's serotonergic activity on GABAergic signaling are evident. nih.gov

Glutamatergic System Modulation

Eltoprazine's interaction with the glutamatergic system, the principal excitatory neurotransmitter system, is well-documented and appears to be a key component of its therapeutic effects, particularly in the context of movement disorders.

In preclinical models of Parkinson's disease, Eltoprazine has been demonstrated to prevent the rise in striatal glutamate (B1630785) levels associated with Levodopa-induced dyskinesias. biospace.comnih.gov This reduction in glutamatergic hyperactivity is believed to be a critical mechanism underlying its anti-dyskinetic properties. nih.gov The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine plays a role in regulating this striatal glutamate transmission. nih.gov

Further research has shown that Eltoprazine can modulate N-methyl-D-aspartate (NMDA) receptor subunits, which are crucial for glutamatergic neurotransmission and synaptic plasticity. nih.gov In a Drosophila model of Fragile X syndrome, Eltoprazine was found to restore normal synaptic transmission at the neuromuscular junction by reducing the exaggerated release of glutamate. nih.gov

Interestingly, one study observed that Eltoprazine exhibited a non-selective antagonism of the excitatory effects induced by glutamate in certain brainstem neurons, suggesting a more direct, albeit less potent, interaction with glutamatergic signaling in specific brain regions.

Table 1: Summary of Eltoprazine's Effects on GABAergic and Glutamatergic Systems

Neurotransmitter SystemEffect of EltoprazineMechanism of ActionKey Research Findings
GABAergic Reduces GABA levelsIndirect, via 5-HT1A/1B receptor agonismPrevents L-Dopa-induced rise in GABA in the striatum and substantia nigra. biospace.com
May reduce GABA release from interneurons. uu.nl
Glutamatergic Reduces glutamate levelsIndirect, via 5-HT1A/1B receptor agonismPrevents L-Dopa-induced rise in striatal glutamate. biospace.comnih.gov
Modulates NMDA receptorsNormalizes NMDA receptor subunit balance. nih.gov
Reduces glutamate releaseRestores normal synaptic transmission by decreasing exaggerated glutamate release in a Fragile X model. nih.gov
Antagonizes glutamate excitationNon-selectiveReduces glutamate-induced excitation in specific brainstem neurons.

Preclinical Behavioral Phenotyping and Pharmacological Efficacy

Modulation of Aggressive and Impulsive Behaviors

Eltoprazine (B1671187) has demonstrated significant effects in preclinical models of aggression and impulsivity, primarily attributed to its action as a serotonin (B10506) 5-HT1A and 5-HT1B receptor agonist. nih.govnih.gov

Offensive Aggression Models (e.g., Resident-Intruder Paradigm)

In the resident-intruder paradigm, a standard model for studying offensive aggression, eltoprazine has been shown to selectively reduce aggressive behaviors in male rats. nih.gov Studies have indicated that eltoprazine effectively decreases offensive aggression in a dose-dependent manner. researchgate.net Notably, this anti-aggressive effect is achieved without causing sedation or impairing other social behaviors, highlighting its specific action on aggression. nih.gov Research comparing eltoprazine to other serotonergic agonists found it to be potent in reducing offensive aggression. researchgate.netpsu.edu Chronic administration of eltoprazine for four weeks demonstrated a stable anti-aggressive effect without the development of tolerance, a significant advantage over some other pharmacological agents. nih.gov The anti-aggressive effects of eltoprazine are believed to be mediated through its agonistic activity at both 5-HT1A and 5-HT1B receptors. nih.govresearchgate.net

Table 1: Effects of Eltoprazine on Offensive Aggression in the Resident-Intruder Paradigm

Parameter Effect of Eltoprazine Key Findings Citations
Offensive Aggression Reduction Dose-dependent decrease in aggressive behaviors. nih.govresearchgate.net
Sedation No significant effect Specific anti-aggressive action without general sedation. nih.gov
Social Behavior No impairment Did not adversely affect non-aggressive social interactions. nih.govresearchgate.net
Chronic Administration Sustained efficacy No tolerance developed over a 4-week treatment period. nih.gov
Mechanism 5-HT1A/1B agonism Effects are linked to its activity at serotonin 1A and 1B receptors. nih.govresearchgate.net

Impulsivity Paradigms (e.g., Delay-Aversion, Stop-Signal Tasks)

The effects of eltoprazine on impulsivity have been investigated using various behavioral paradigms that differentiate between "waiting" impulsivity (delay aversion) and "stopping" impulsivity (action inhibition). In a delay-aversion task, which measures an animal's willingness to wait for a larger, delayed reward, eltoprazine has been shown to decrease "waiting" impulsivity. rug.nl This suggests that eltoprazine may increase the capacity to tolerate delays for more significant rewards.

Conversely, in a stop-signal task, which assesses the ability to inhibit a prepotent response, eltoprazine has been reported to increase "stopping" impulsivity. rug.nl This indicates a potential impairment in the ability to withhold an action once it has been initiated. These differential effects highlight the complex role of the serotonergic system in modulating different facets of impulsivity.

Efficacy in Animal Models of Motor Dysregulation

Eltoprazine has been extensively studied for its potential to alleviate motor complications, particularly levodopa-induced dyskinesia (LID), a common side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease.

Levodopa-Induced Dyskinesia (LID) Models in Rodents (e.g., 6-OHDA lesioned rats) and Non-Human Primates (e.g., MPTP-treated macaques)

Preclinical studies in both rodent and non-human primate models of Parkinson's disease have consistently demonstrated the anti-dyskinetic efficacy of eltoprazine. researchgate.netnih.govlu.se In 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely used rodent model of Parkinson's disease, acute administration of eltoprazine significantly reduced LID. researchgate.netnih.govoup.com Chronic treatment with eltoprazine not only suppressed established LIDs but also protected against their development. nih.govoup.com

Similarly, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated macaques, a non-human primate model that closely mimics human Parkinson's disease, eltoprazine has been shown to be highly effective in suppressing dyskinesia. researchgate.netnih.govlu.se However, a notable concern observed in these preclinical models is that the anti-dyskinetic effect of eltoprazine can be accompanied by a partial reduction in the therapeutic efficacy of levodopa (B1675098). nih.govlu.se

Table 2: Efficacy of Eltoprazine in Preclinical Models of Levodopa-Induced Dyskinesia (LID)

Animal Model Key Findings Citations
6-OHDA-lesioned rats Acute administration reduces LID. researchgate.netnih.govoup.com
Chronic administration suppresses and prevents the development of LID. nih.govoup.com
MPTP-treated macaques Highly effective in suppressing dyskinesia. researchgate.netnih.govlu.se
Anti-dyskinetic effect may be associated with a partial worsening of levodopa's therapeutic effect. nih.govlu.se

Mechanisms Underlying Antidyskinetic Effects in Preclinical Models

The anti-dyskinetic effects of eltoprazine are primarily attributed to its agonistic activity at both 5-HT1A and 5-HT1B receptors. researchgate.netnih.gov The serotonin system is thought to play a crucial role in the development of LID, as dopamine released as a "false transmitter" from serotonin neurons contributes to the pulsatile stimulation of dopamine receptors. nih.gov By acting on 5-HT1A and 5-HT1B autoreceptors on serotonin neurons, eltoprazine is believed to dampen the activity of these neurons, thereby reducing the erratic release of dopamine. nih.govnih.gov

Further mechanistic insights suggest that eltoprazine's effects may involve the re-establishment of long-term potentiation (LTP) and synaptic depotentiation in striatonigral medium spiny neurons. researchgate.net It may also modulate NMDA receptor subunits and regulate signaling pathways such as D1 receptor-dependent cAMP/PKA/mGluR1 and ERK/mTOR. researchgate.net

Investigations in Neurodevelopmental and Neurodegenerative Models

Recent research has begun to explore the potential of eltoprazine in models of neurodevelopmental disorders. In a Drosophila model of Fragile X syndrome, a neurodevelopmental disorder, treatment with eltoprazine, a 5-HT1A agonist, was shown to restore synaptic transmission, correct mitochondrial deficits, and improve motor behavior. nih.gov These findings suggest a potential therapeutic role for targeting the 5-HT1A receptor in this condition. nih.gov

While the primary focus of preclinical research on eltoprazine has been on aggression, impulsivity, and LID, its investigation in other neurodegenerative models is an emerging area. The compound's mechanism of action, particularly its influence on serotonergic and dopaminergic systems, suggests potential relevance for other conditions characterized by neurotransmitter imbalances.

Preclinical Studies in Attention-Deficit/Hyperactivity Disorder (ADHD) Models

Impulsivity is a core symptom of ADHD, and rodent models have been instrumental in dissecting the neuropharmacological basis of this behavior. nih.gov Eltoprazine has been evaluated in such models, where it has demonstrated an ability to modulate different facets of impulsivity. nih.govuu.nl

Two key types of impulsivity studied in animal models are "waiting impulsivity" (the inability to wait for a reward) and "stopping impulsivity" (the inability to inhibit a prepotent response). uu.nl In a delayed reward task, which measures waiting impulsivity, eltoprazine increased the choice for a larger, delayed reward over a smaller, immediate one, indicating a reduction in impulsive choice. uu.nl However, in a stop-signal task designed to measure stopping impulsivity, eltoprazine actually decreased response inhibition, an effect also seen with D-amphetamine. uu.nl Despite this similarity, microdialysis studies revealed that eltoprazine's effects are not mediated by dopamine release in the striatum, distinguishing its mechanism from that of psychostimulants like D-amphetamine. uu.nl This unique serotonergic mechanism of action has positioned eltoprazine as a compound of interest for further investigation in ADHD. psychogenics.com

Table 1: Effects of Eltoprazine in Preclinical Models of Impulsivity

Behavioral Paradigm Type of Impulsivity Observed Effect of Eltoprazine Reference
Delayed Reward TaskWaiting Impulsivity↓ (Reduced impulsive choice) nih.govuu.nl
Stop-Signal TaskStopping Impulsivity↑ (Decreased response inhibition) uu.nl

Research in Fragile X Syndrome (FXS) Models (e.g., Drosophila)

Fragile X Syndrome (FXS) is a genetic disorder that leads to intellectual disability and behavioral disturbances. mdpi.comdntb.gov.uabohrium.comnih.govresearchgate.net The fruit fly, Drosophila melanogaster, provides a powerful model for studying the underlying mechanisms of FXS, as flies with mutations in the dFmr1 gene (the fly homolog of the human FMR1 gene) exhibit many parallel phenotypes, including synaptic abnormalities and motor deficits. mdpi.com

Recent preclinical research has focused on the potential of eltoprazine to correct deficits in Drosophila models of FXS. mdpi.com Studies have shown that dFmr1 mutant larvae have significant locomotion defects. mdpi.com Treatment with eltoprazine was found to rescue these motor deficits. mdpi.comresearchgate.net Further investigation revealed that these behavioral improvements are linked to corrections at a cellular and physiological level. Eltoprazine treatment was demonstrated to ameliorate deficits in synaptic transmission at the neuromuscular junction and restore mitochondrial function, which is known to be dysregulated in FXS models. mdpi.com These findings suggest that the 5-HT1A receptor, which eltoprazine targets, plays a crucial role in the pathophysiology of FXS and that modulating this system could be a viable therapeutic strategy. mdpi.comdntb.gov.uanih.gov

Table 2: Effects of Eltoprazine in a Drosophila Model of Fragile X Syndrome

Phenotype Measured Deficit in FXS Model Effect of Eltoprazine Treatment Reference
Locomotor BehaviorDecreased locomotionRescued motor activity mdpi.comresearchgate.net
Synaptic TransmissionAltered synaptic functionRestored synaptic transmission mdpi.com
Mitochondrial FunctionMitochondrial dysregulationCorrected mitochondrial deficits mdpi.com

Explorations in Schizophrenia and Cognitive Enhancement Models

Cognitive Impairment Associated with Schizophrenia (CIAS) is a major domain of symptoms in the disorder, for which effective treatments are lacking. clinicaltrials.gov The rationale for investigating eltoprazine for CIAS stems from its mechanism of action. As a 5-HT1A and 5-HT1B receptor agonist, eltoprazine is hypothesized to normalize cognitive functions related to the prefrontal cortex, an area where these receptors are abundant and implicated in executive function. clinicaltrials.gov

Preclinical studies have explored the effects of eltoprazine on cognitive processes. For instance, in a context fear conditioning paradigm in rodents, eltoprazine did not impair the acquisition of learning, suggesting it does not have a detrimental effect on this form of memory. researchgate.net While direct preclinical studies of eltoprazine in dedicated animal models of schizophrenia are not extensively detailed in available literature, its pro-cognitive potential is supported by its receptor profile and its progression to clinical trials for CIAS. clinicaltrials.govpsychogenics.comdrugbank.com Furthermore, its ability to modulate corticostriatal circuits, as evidenced by its effects on gamma oscillations in other models, suggests a potential to influence the disordered neural activity seen in schizophrenia. nih.gov The compound's known anti-aggressive properties, mediated by presynaptic 5-HT1A and 5-HT1B autoreceptors, are also of interest given the behavioral disturbances that can accompany schizophrenia. researchgate.net

Assessment in Models of Affective and Anxiety-Related States

Anxiolytic and Anxiogenic Behavioral Paradigms

The assessment of eltoprazine in preclinical models of anxiety has yielded complex results, highlighting the importance of the specific behavioral paradigm used. japsonline.comnih.govcpn.or.krchez-alice.fr In the elevated plus-maze, a widely used test for anxiety-like behavior in rodents, eltoprazine has been shown to produce anxiogenic-like effects, meaning it increased behaviors associated with anxiety. nih.gov This profile was similar to that of other serotonergic agents like TFMPP and mCPP. nih.gov

In contrast, a different behavioral test, the context fear conditioning paradigm, revealed a clear anxiolytic (anxiety-reducing) effect. researchgate.net In a third paradigm, the fear-potentiated startle test, eltoprazine failed to produce any significant effect. This variability across different models suggests that eltoprazine's effects on anxiety are nuanced and may depend on the specific type of fear or anxiety being modeled (e.g., innate aversion to open spaces versus learned fear).

Table 3: Effects of Eltoprazine in Preclinical Anxiety Paradigms

Behavioral Paradigm Observed Effect Interpretation Reference
Elevated Plus-MazeIncreased anxiety-like behaviorAnxiogenic-like nih.gov
Context Fear ConditioningReduced fear responseAnxiolytic researchgate.net
Fear Potentiated StartleNo significant effectNeutral researchgate.net

Mood Regulation Studies

The serotonergic system, particularly the 5-HT1A receptor, is a cornerstone of neurobiological theories of mood regulation and a primary target for many antidepressant medications. frontiersin.org Given that eltoprazine is a potent 5-HT1A/1B receptor agonist, it is hypothesized to have mood-regulating properties. psychogenics.com Activation of postsynaptic 5-HT1A receptors in corticolimbic brain regions is believed to be a key mechanism for antidepressant effects. frontiersin.org

While direct preclinical studies focusing specifically on eltoprazine in established models of depression (e.g., forced swim test, chronic mild stress) are limited in the reviewed literature, its pharmacological profile strongly suggests potential relevance. psychogenics.com Preclinical work in other contexts has provided some related insights. For example, in studies related to Parkinson's disease models, eltoprazine has been noted for its potential to address non-motor symptoms, including depression. psychogenics.comresearchgate.net These suggestions are largely based on its well-defined serotonergic mechanism, which is shared by many established mood-regulating therapies. psychogenics.com

Methodological Approaches in Eltoprazine Dihydrochloride Research

In Vitro Experimental Paradigms

In vitro methodologies are fundamental to understanding the direct interactions of a compound with its molecular targets. For eltoprazine (B1671187), these studies have primarily focused on its affinity and functional activity at various serotonin (B10506) (5-HT) receptor subtypes.

Radioligand binding assays have been instrumental in quantifying the affinity of eltoprazine for different 5-HT receptor subtypes. These assays typically involve incubating a radiolabeled ligand with brain tissue homogenates or cell membranes expressing the receptor of interest, in the presence of varying concentrations of the unlabeled drug (in this case, eltoprazine) to determine its binding potency.

Competition binding studies have revealed that eltoprazine preferentially binds to 5-HT1A and 5-HT1B receptors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of eltoprazine required to displace 50% of the radiolabeled ligand, have been determined for several 5-HT receptor subtypes. For instance, the IC50 values for 5-HT1A and 5-HT1B recognition sites range from 42 to 50 nM and 25 to 38 nM, respectively. The compound shows a moderate affinity for 5-HT1C sites with an IC50 of 282 nM. The binding affinity is often expressed as the equilibrium dissociation constant (Ki), which is a measure of the intrinsic affinity of the ligand for the receptor.

This table presents the Ki values of eltoprazine for various serotonin receptor subtypes.

Furthermore, studies have shown that the binding of eltoprazine to 5-HT1A and 5-HT1B receptors is sensitive to guanine (B1146940) nucleotides like guanosine (B1672433) triphosphate (GTP). The addition of GTP or its non-hydrolyzable analog, Gpp(NH)p, to the assay medium causes a significant reduction in the binding of [3H]eltoprazine, suggesting that eltoprazine acts as an agonist at these receptors. This is because agonist binding promotes the coupling of the receptor to G-proteins, a process that is facilitated by GTP.

Cell culture and the use of recombinant cell lines that express specific receptor subtypes are powerful tools for dissecting the functional activity of a compound in a controlled environment. While detailed published data are limited, it is known that the functional activity of eltoprazine has been evaluated using Aequorin-based assays in cell lines recombinantly expressing human 5-HT2a, 5-HT2b, and 5-HT2c receptors. The Aequorin assay is a bioluminescence-based method that measures changes in intracellular calcium levels upon receptor activation. Such studies have indicated that eltoprazine acts as an agonist at the 5-HT2c receptor, a partial agonist at 5-HT2a and 5-HT1b receptors, and a weak agonist at the 5-HT1a receptor.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While HTS is a common practice in the early stages of drug development, specific details regarding the use of HTS methodologies in the discovery and initial characterization of eltoprazine are not extensively documented in publicly available scientific literature.

In Vivo Neuropharmacological Techniques

In vivo techniques are essential for understanding the effects of a compound within a living organism, taking into account complex physiological processes such as drug absorption, distribution, metabolism, and excretion, as well as interactions with neural circuits.

Microdialysis is an in vivo technique used to sample the extracellular fluid from specific brain regions of freely moving animals. This method allows for the quantification of neurotransmitter levels and their metabolites, providing insights into the neurochemical effects of a drug. The collected dialysate is typically analyzed using highly sensitive analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD). While microdialysis is a powerful tool for assessing changes in neurotransmitter release, specific studies detailing the effects of eltoprazine dihydrochloride (B599025) on the extracellular levels of neurotransmitters like serotonin and dopamine (B1211576) in various brain regions are not extensively reported in the currently available literature.

Electrophysiological recordings from central neurons provide a direct measure of the effects of a drug on neuronal activity and communication. In the context of eltoprazine research, local field potential (LFP) recordings have been employed in animal models of L-DOPA-induced dyskinesia (LID) to investigate how the compound modulates neural oscillations within the basal ganglia.

Studies in rats with LID have utilized LFP electrophysiology in the dorsolateral striatum (dStr) and the substantia nigra pars reticulata (SNr), which are key structures in the basal ganglia motor circuit. These investigations have revealed that in dyskinetic rats, there is an enhancement of theta band (5-8 Hz) oscillations in both the dStr and SNr. Chronic administration of eltoprazine has been shown to reduce this pathological theta activity in the basal ganglia of LID rats. Furthermore, eltoprazine was found to modulate gamma oscillations, which are also implicated in the pathophysiology of LID. These findings suggest that the therapeutic effects of eltoprazine in reducing dyskinesia may be mediated, at least in part, by its ability to normalize aberrant neural oscillations within the basal ganglia circuitry.

Intracranial Self-Stimulation (ICSS) for Reward Assessment

Intracranial self-stimulation (ICSS) is a sophisticated behavioral paradigm used to evaluate the rewarding or aversive effects of pharmacological compounds. In this procedure, an animal is trained to perform an operant response, such as pressing a lever, to receive a brief pulse of electrical stimulation to specific brain regions associated with reward, most notably the medial forebrain bundle. The primary measure in ICSS studies is the reward threshold, defined as the minimum stimulation intensity that an animal will work to receive.

A compound's effect on this threshold is indicative of its impact on the brain's reward circuitry.

Reward-Enhancing Effects : A drug that produces a leftward or downward shift in the stimulation-response curve is considered to have reward-enhancing properties, meaning the animal will respond at lower stimulation frequencies. mdpi.com This effect is often associated with substances that have a potential for abuse.

Reward-Attenuating Effects : Conversely, a compound that causes a rightward or upward shift suggests a reward-attenuating or aversive effect, as a higher intensity of stimulation is required to maintain the behavior. mdpi.com

While ICSS is a standard procedure for assessing reward and motivation, specific studies detailing the effects of eltoprazine dihydrochloride on ICSS reward thresholds are not widely reported in the available scientific literature. However, related research has employed optical intracranial self-stimulation (oICSS) to investigate the effects of compounds on dopamine-dependent behaviors. researcher.life

Behavioral Pharmacology Assays

Behavioral pharmacology assays are fundamental to characterizing the functional effects of psychoactive compounds. Eltoprazine has been extensively evaluated in various animal models, primarily focusing on aggression and movement disorders. These studies have revealed a unique "serenic" or anti-aggressive profile and significant efficacy in models of Parkinson's disease-related dyskinesia.

Key findings from these assays demonstrate that eltoprazine can specifically reduce aggressive behaviors without inducing sedation, a common side effect of other anti-aggressive agents like neuroleptics and benzodiazepines. nih.gov In the context of movement disorders, research in rat and non-human primate models of Parkinson's disease shows that eltoprazine effectively suppresses L-DOPA-induced dyskinesias (LID), which are abnormal involuntary movements resulting from long-term dopamine replacement therapy. nih.govlu.se

Behavioral AssayAnimal ModelKey Research FindingReference
Isolation-Induced AggressionMouseMarked and potent anti-aggressive activity without causing sedation. nih.gov
Resident-Intruder AggressionRatSpecifically reduced offensive behavior while leaving social interaction and exploration intact. nih.gov
L-DOPA-Induced Dyskinesia (LID)6-hydroxydopamine (6-OHDA) lesioned ratSignificantly protected against the development of and suppressed established dyskinesias (Abnormal Involuntary Movements, AIMs). nih.govlu.se
L-DOPA-Induced Dyskinesia (LID)MPTP-treated macaqueDemonstrated effective suppression of dyskinetic symptoms. nih.gov
Stepping Test6-OHDA lesioned ratAssessed motor function and the impact of eltoprazine on the therapeutic effect of L-DOPA. lu.se

Advanced Imaging and Histological Techniques (e.g., Immunohistochemistry)

To understand the neurobiological mechanisms underlying the behavioral effects of eltoprazine, researchers have employed advanced imaging and histological methods. These techniques allow for the visualization of the drug's binding sites and its effects on neuronal structure and function at a cellular level.

Autoradiography has been a crucial technique for mapping the distribution of eltoprazine binding sites within the brain. mikekuhar2024.com By using a radiolabeled form of eltoprazine ([3H]eltoprazine), studies have visualized its binding to serotonin receptors in rat brain tissue sections. nih.gov This method provides high-resolution images that identify the specific brain regions where the drug acts. nih.gov Research has shown that [3H]eltoprazine binding sites are widespread and correspond closely to the distribution of 5-HT1 receptors, with particularly high density in areas rich in the 5-HT1B subtype, such as the substantia nigra and globus pallidus. nih.gov

Immunohistochemistry is another powerful technique used to localize specific proteins in tissue sections through antigen-antibody interactions. rutgers.edu While direct immunohistochemical studies mapping eltoprazine are less common, this method is widely used in related research to examine the neuronal populations and circuits affected by serotonergic agents. For example, it can be used to identify specific types of neurons (e.g., pyramidal cells or interneurons) that express the 5-HT receptors targeted by eltoprazine. nih.gov This allows for a detailed analysis of the cellular and synaptic mechanisms through which eltoprazine exerts its effects.

TechniqueTarget/ProbeResearch Application and InsightsReference
Receptor Autoradiography[3H]eltoprazine (radioligand)Localized and characterized eltoprazine binding sites in the rat brain, demonstrating a high affinity for 5-HT1A and 5-HT1B receptors in regions like the substantia nigra and globus pallidus. nih.gov
ImmunohistochemistryAntibodies against specific neuronal proteins (e.g., 5-HT receptors, parvalbumin)Identifies the specific cell types (e.g., pyramidal neurons, interneurons) that express the receptors targeted by eltoprazine, elucidating the cellular basis of the drug's action. nih.gov
Histology (e.g., Nissl staining)Cell bodiesUsed to verify the accuracy and extent of experimental lesions in animal models, such as the 6-OHDA model of Parkinson's disease, ensuring the validity of behavioral findings.

Comparative Preclinical Pharmacological Analyses

Comparison with Other Serotonergic Agents

Eltoprazine (B1671187) is characterized as a mixed 5-HT1A and 5-HT1B receptor agonist. patsnap.comnih.govmichaeljfox.org Its pharmacological profile distinguishes it from other serotonergic agents, particularly those also explored for neuropsychiatric and motor disorders. A key distinction lies in its receptor selectivity. Unlike agents such as sarizotan (B1233828) and buspirone, eltoprazine is not known to possess significant antagonistic affinity for dopamine (B1211576) D2 receptors. lu.setandfonline.com This is a critical feature, as D2 receptor antagonism can contribute to motor side effects, potentially complicating its therapeutic application.

Preclinical studies have positioned eltoprazine alongside other 5-HT1A and/or 5-HT1B receptor agonists like buspirone, ipsapirone, and tandospirone (B1205299). rug.nlnih.gov However, the combined agonism at both 5-HT1A and 5-HT1B receptors is a hallmark of eltoprazine's mechanism. michaeljfox.orgmichaeljfox.org This dual action is believed to induce a potent synergistic effect on silencing serotonin (B10506) neurons, which may allow for efficacy at lower doses compared to agents targeting only one of these receptor subtypes. lu.se While tandospirone is highly selective for the 5-HT1A receptor and is essentially inactive at 5-HT1B receptors, eltoprazine's engagement of both is central to its observed effects. nih.govnih.gov Furthermore, eltoprazine also demonstrates moderate affinity for 5-HT1C sites. nih.gov

CompoundPrimary Receptor TargetsNotable Differentiators
Eltoprazine dihydrochloride (B599025)5-HT1A/5-HT1B AgonistLacks significant dopamine D2 receptor antagonism. lu.setandfonline.com Combined 5-HT1A/1B agonism offers potential synergistic effects. lu.se
Buspirone5-HT1A Partial AgonistPossesses moderate affinity for dopamine D2 receptors. tandfonline.com
Sarizotan5-HT1A AgonistAlso acts as a dopamine D2 receptor antagonist. lu.se
Tandospirone5-HT1A Partial AgonistHighly selective for 5-HT1A receptors with negligible activity at 5-HT1B receptors. nih.govnih.gov

Synergistic and Antagonistic Interactions with Concomitant Pharmacotherapies

Preclinical research has highlighted significant interactions between eltoprazine and other pharmacotherapies, particularly in models of L-DOPA-induced dyskinesia (LID).

Amantadine (B194251): A notable finding is the synergistic interaction between eltoprazine and amantadine. nih.govlu.se In animal models of Parkinson's disease, eltoprazine was found to potentiate the antidyskinetic effect of amantadine. nih.govlu.se Studies in both 6-hydroxydopamine (6-OHDA)-lesioned rats and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated macaques demonstrated that a combination of low, subthreshold doses of eltoprazine and amantadine produced a clear synergistic effect against LID. lu.se This suggests that co-administration could be a strategy to enhance antidyskinetic efficacy. nih.gov

Preladenant (B1679076): The interaction between eltoprazine and the selective adenosine (B11128) A2a receptor antagonist preladenant has also been investigated in MPTP-treated macaque models of LID. nih.gov While eltoprazine treatment alone led to a near-complete suppression of dyskinesia, it also consistently increased parkinsonism. nih.gov The co-administration of preladenant with eltoprazine was found to prevent this worsening of parkinsonian motor symptoms. nih.gov However, this combination was unable to sustain the reduction in dyskinesia with repeated administration, suggesting its utility may be limited to acute treatment scenarios. nih.govenseignementsup-recherche.gouv.fr

Concomitant DrugType of Interaction with EltoprazineObserved Preclinical Outcome
AmantadineSynergisticPotentiated the antidyskinetic effect against L-DOPA-induced dyskinesia in rat and macaque models. nih.govlu.se
PreladenantComplex InteractionAcutely attenuated dyskinesia and prevented eltoprazine-induced worsening of parkinsonism, but the antidyskinetic effect was not sustained with repeated dosing. nih.gov

Receptor Subtype-Specific Contributions to Behavioral Effects

The behavioral profile of eltoprazine is intrinsically linked to its action on specific serotonin receptor subtypes, primarily 5-HT1A and 5-HT1B.

5-HT1A and 5-HT1B Receptors: The combined activation of both 5-HT1A and 5-HT1B receptors is considered fundamental to eltoprazine's primary effects. patsnap.com This dual agonism is particularly crucial for its potent anti-aggressive properties observed in animal models. rug.nlnih.gov The anti-aggressive effects are thought to result from a reduction in serotonin neurotransmission, mediated by eltoprazine's action on inhibitory somatodendritic 5-HT1A and terminal 5-HT1B autoreceptors. rug.nl

In the context of L-DOPA-induced dyskinesias, the simultaneous activation of these two receptor subtypes on serotonin neurons is believed to effectively block the abnormal, dysregulated release of dopamine as a "false transmitter," which is a key mechanism underlying LID in preclinical models. michaeljfox.orgmichaeljfox.org

Furthermore, eltoprazine's influence on impulsivity is subtype-dependent and complex. nih.gov Preclinical studies show that activation of 5-HT1A/1B receptors decreases "waiting" impulsivity (impulsive choice) but, conversely, increases "stopping" impulsivity (impulsive action). ruhr-uni-bochum.deruhr-uni-bochum.de This dissociation suggests that these two forms of impulsivity are regulated by distinct neural circuits and that 5-HT1A/1B receptor activation specifically modulates the circuits involved in tolerating delays for rewards. nih.gov

Receptor Subtype(s)Behavioral EffectProposed Preclinical Mechanism
5-HT1A & 5-HT1BReduction of Offensive AggressionAgonism at presynaptic autoreceptors reduces overall serotonergic activity during social conflict. rug.nl
5-HT1A & 5-HT1BAlleviation of L-DOPA-Induced DyskinesiaActivation of these receptors on serotonin neurons blocks the dysregulated release of dopamine as a false neurotransmitter. michaeljfox.org
5-HT1A & 5-HT1BModulation of ImpulsivityDecreases "waiting" impulsivity (impulsive choice) while increasing "stopping" impulsivity (impulsive action). nih.govruhr-uni-bochum.de

Translational Neuroscience Perspectives from Preclinical Findings

Bridging Preclinical Efficacy to Neurobiological Hypotheses

Eltoprazine (B1671187) dihydrochloride (B599025), a psychoactive agent with serotonergic properties, has demonstrated significant efficacy in various preclinical models, leading to the formation of specific neurobiological hypotheses regarding its mechanism of action. The compound acts primarily as a mixed agonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors, and its effects are rooted in the modulation of the serotonergic system, which plays a crucial role in regulating mood, motor control, and aggression.

Preclinical research has extensively focused on Eltoprazine's potential to treat levodopa-induced dyskinesia (LID) in animal models of Parkinson's disease (PD). The prevailing neurobiological hypothesis is that in advanced PD, as dopaminergic neurons are lost, serotonin neurons begin to convert exogenous levodopa (B1675098) into dopamine (B1211576). These serotonin neurons, however, lack the appropriate feedback mechanisms to regulate dopamine release, leading to uncontrolled and pulsatile stimulation of dopamine receptors, which triggers the abnormal involuntary movements known as dyskinesia.

Further mechanistic studies have revealed that Eltoprazine's effects extend beyond the serotonergic-dopaminergic interaction. In dyskinetic rats, Eltoprazine was found to prevent the rise in striatal glutamate (B1630785) levels associated with LID. This suggests that Eltoprazine modulates the sensitization of the striatonigral medium spiny neurons, which form the "direct pathway" of the basal ganglia, to levodopa treatment.

In a different translational context, research using a Drosophila model of Fragile X Syndrome (FXS) has provided insights into Eltoprazine's role in neurodevelopmental disorders. In this model, activation of the 5-HT1A receptor by Eltoprazine was shown to restore mitochondrial function and ameliorate motor deficits. The underlying hypothesis is that Eltoprazine modulates the serotonin-mitochondrial axis, reducing excessive glutamate release at the neuromuscular junction and thereby normalizing synaptic transmission and motor behavior.

Animal ModelCondition ModelledObserved Efficacy of EltoprazineUnderlying Neurobiological HypothesisReference
6-OHDA-Lesioned RatParkinson's Disease (LID)Significant reduction in Abnormal Involuntary Movements (AIMs); protection from the development of dyskinesia.Activation of 5-HT1A/1B autoreceptors on serotonin neurons dampens the unregulated release of dopamine as a "false transmitter".
MPTP-Treated MacaqueParkinson's Disease (LID)Effective suppression of dyskinesia.Similar to the rat model, involves modulation of the serotonergic system to control dopamine release from serotonin terminals.
dfmr1Δ50 Mutant DrosophilaFragile X SyndromeRestoration of motor deficits and mitochondrial function.Activation of the 5-HT1A receptor modulates the serotonin-mitochondrial axis, reducing excessive glutamate release at the neuromuscular junction.

Identification of Novel Preclinical Biomarkers

The translation of preclinical findings into clinical applications is greatly facilitated by the identification of reliable biomarkers. Research into Eltoprazine has highlighted several potential preclinical biomarkers that could predict or serve as indicators of its therapeutic effects. These biomarkers span molecular, neurochemical, and electrophysiological domains.

Molecular Biomarkers: In rodent models of LID, the expression of the immediate-early gene zif-268 in the striatum has been correlated with the severity of dyskinesia. Chronic levodopa treatment leads to a significant increase in zif-268 expression. Preclinical studies have shown that co-administration of Eltoprazine with levodopa leads to lower activation of zif-268. This suggests that striatal zif-268 expression could serve as a valuable molecular biomarker for assessing the efficacy of anti-dyskinetic treatments like Eltoprazine.

Neurochemical Biomarkers: Microdialysis studies in 6-OHDA-lesioned rats have provided insights into neurochemical changes that could act as biomarkers. The development of dyskinesia is associated with a significant increase in the levels of the excitatory amino acid glutamate in the striatum and substantia nigra pars reticulata (SNr). Eltoprazine treatment was shown to prevent this levodopa-induced rise in striatal glutamate. Therefore, striatal and nigral glutamate levels could be utilized as a neurochemical biomarker to monitor the pathogenic processes of LID and the therapeutic response to Eltoprazine.

Electrophysiological Biomarkers: Recent studies have pointed to aberrant brain oscillatory activity as a key feature of LID. Specifically, excessive cortical gamma oscillations have been identified as a potential clinical indicator of dyskinesia. In rat models, Eltoprazine intervention was found to ameliorate dyskinetic symptoms while also modulating these gamma oscillations. This indicates that enhanced phase-amplitude coupling (PAC) and functional connectivity of gamma-band oscillations could serve as a predictive electrophysiological biomarker for both the severity of LID and the efficacy of Eltoprazine treatment.

Cellular Biomarkers: In the context of Fragile X Syndrome models, biomarkers at the cellular level have been identified. In Drosophila, the dfmr1 mutation leads to altered mitochondrial density and distribution at the neuromuscular junction. Treatment with Eltoprazine was observed to restore these mitochondrial parameters towards the control phenotype. Consequently, mitochondrial morphology and distribution could be explored as a potential cellular biomarker for assessing therapeutic response in this and potentially other related neurodevelopmental disorders.

Biomarker CategorySpecific BiomarkerPreclinical ModelObservation with Eltoprazine TreatmentReference
MolecularStriatal zif-268 gene expression6-OHDA-Lesioned RatReduces the levodopa-induced increase in expression, correlating with reduced dyskinesia.
NeurochemicalStriatal and Nigral Glutamate Levels6-OHDA-Lesioned RatPrevents the rise in glutamate levels associated with dyskinesia.
ElectrophysiologicalCortical Gamma OscillationsLID Rat ModelModulates excessive gamma oscillations linked to dyskinetic movements.
CellularMitochondrial Distribution and DensityDrosophila Model of Fragile XRestores normal mitochondrial distribution and puncta at the neuromuscular junction.

Future Directions and Emerging Research Avenues

Elucidating Underexplored Receptor Interactions

While the primary pharmacological action of eltoprazine (B1671187) is attributed to its high affinity for 5-HT1A and 5-HT1B receptors, a comprehensive understanding of its complete binding profile is crucial for predicting its full range of physiological effects and identifying potential new therapeutic targets. nih.govnih.gov Research indicates that eltoprazine's affinity for other neurotransmitter receptors is considerably lower. nih.gov

Receptor SubtypeReported Ki (nM)Functional Activity
Serotonin (B10506) Receptors
5-HT1A40 - 50Agonist
5-HT1B25 - 52Partial Agonist
5-HT1C81 - 282Weak Antagonist
Dopamine (B1211576) Receptors
D2>400Not known to have antidopaminergic activity
Adrenergic Receptors >400Not specified
Sigma Receptors Not specifiedNot specified

Data compiled from multiple sources. nih.govnih.govnih.govdovepress.comlu.se

Future investigations should aim to systematically characterize the binding affinities (Ki values) and functional activities (e.g., agonist, antagonist, allosteric modulator) of eltoprazine at a wider array of receptor subtypes. Of particular interest are its interactions with:

Other Serotonin Receptors: Beyond the 5-HT1 family, exploring potential interactions with 5-HT2, 5-HT6, and 5-HT7 receptors could reveal novel mechanisms influencing cognition and mood.

Dopamine Receptors: While eltoprazine is not known to have significant antidopaminergic activity, a more detailed characterization of its interaction with D1-D5 receptor subtypes is warranted, especially given the interplay between the serotonergic and dopaminergic systems in conditions like Parkinson's disease. lu.se

Adrenergic Receptors: Elucidating any potential affinity for α and β-adrenergic receptors could provide insights into its cardiovascular and autonomic effects.

Sigma Receptors: The sigma receptor system is implicated in a variety of neurological and psychiatric conditions. Investigating eltoprazine's affinity for sigma-1 and sigma-2 receptors could open new avenues for its application in areas such as neuroprotection and the treatment of psychosis.

Advanced Neuroimaging in Preclinical Models

Advanced neuroimaging techniques, such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), offer powerful tools to non-invasively investigate the in-vivo effects of eltoprazine on brain function and neurochemistry in preclinical models. criver.com

Positron Emission Tomography (PET): Preclinical PET imaging can be utilized to:

Determine Receptor Occupancy: By using specific radioligands for 5-HT1A and 5-HT1B receptors, such as [11C]AZ10419369 and [18F]AZ10419096, researchers can quantify the extent to which eltoprazine binds to its target receptors in the living brain at different doses. nih.govnih.govmdpi.com This is crucial for establishing a dose-response relationship and ensuring target engagement in preclinical studies.

Assess Downstream Effects: PET can also be used to measure changes in dopamine synthesis and release, providing a deeper understanding of the serotonergic modulation of the dopaminergic system, which is particularly relevant for its effects on L-DOPA-induced dyskinesia. michaeljfox.org

Functional Magnetic Resonance Imaging (fMRI): fMRI measures changes in blood-oxygen-level-dependent (BOLD) signals, reflecting neuronal activity. Preclinical fMRI studies in animal models could:

Map Brain Regions Modulated by Eltoprazine: fMRI can identify the specific neural circuits and brain regions that are activated or deactivated following eltoprazine administration. This can provide insights into the neural basis of its therapeutic effects on aggression and dyskinesia.

Investigate Functional Connectivity: By analyzing the temporal correlations of BOLD signals between different brain regions, researchers can assess how eltoprazine modulates functional connectivity within and between neural networks involved in emotional regulation, motor control, and cognition. Studies on other serotonergic agents, like psilocybin, have demonstrated the utility of fMRI in understanding how these compounds modulate neural responses to social and emotional stimuli. pnas.org

Genetic and Epigenetic Modulators of Eltoprazine Response

Individual variability in response to pharmacotherapy is a significant challenge in clinical practice. Investigating the genetic and epigenetic factors that influence the efficacy and tolerability of eltoprazine is a critical step towards personalized medicine.

Genetic Modulators:

Polymorphisms in Serotonin Receptor Genes: Single nucleotide polymorphisms (SNPs) in the genes encoding the 5-HT1A (HTR1A) and 5-HT1B (HTR1B) receptors have been shown to influence the response to serotonergic drugs like SSRIs. nih.govdovepress.comresearchgate.net For instance, the C(-1019)G polymorphism (rs6295) in the promoter region of the HTR1A gene can affect receptor expression and has been associated with altered treatment outcomes in depression. dovepress.com Similarly, polymorphisms in the HTR1B gene have been linked to variations in antidepressant response. nih.govnih.gov Future research should investigate whether these and other polymorphisms in HTR1A and HTR1B predict the therapeutic response to eltoprazine.

Genes Involved in Serotonin Metabolism and Transport: Genetic variations in the serotonin transporter (SERT) and enzymes involved in serotonin synthesis and degradation could also modulate the availability of endogenous serotonin, thereby influencing the effects of eltoprazine.

Epigenetic Modulators:

DNA Methylation and Histone Modification: Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression. acs.orgdergipark.org.trnih.govdergipark.org.trtandfonline.com Studies have shown that epigenetic changes in the promoter regions of serotonin receptor genes can be influenced by environmental factors and may contribute to the pathophysiology of psychiatric disorders. tandfonline.com Research is needed to explore whether the expression of 5-HT1A and 5-HT1B receptors is epigenetically regulated and if these modifications can predict or be altered by eltoprazine treatment.

Development of Novel Preclinical Models for Broader Applications

While eltoprazine has been extensively studied in animal models of aggression and Parkinson's disease, its unique pharmacological profile suggests potential utility in a wider range of neuropsychiatric and neurological disorders. patsnap.comlu.senih.gov The development of novel and refined preclinical models is essential to explore these broader applications.

Potential Therapeutic Areas and Corresponding Preclinical Models:

Impulse Control Disorders: Conditions such as intermittent explosive disorder are characterized by recurrent aggressive outbursts. psychiatrictimes.comnih.gov Animal models that assess different facets of impulsivity, such as delayed gratification and response inhibition tasks, could be employed to evaluate the efficacy of eltoprazine in managing impulsive aggression. nih.gov

Social Anxiety and Social Withdrawal: Given the role of the 5-HT1A receptor in anxiety and social behavior, eltoprazine could be investigated in animal models of social anxiety and social withdrawal. nih.govresearchgate.netfrontiersin.orgnih.gov Models such as the social interaction test and resident-intruder paradigms can be adapted to assess anxiolytic and pro-social effects.

Cognitive Deficits: The serotonergic system is implicated in learning and memory. Eltoprazine's potential as a cognitive enhancer could be explored in animal models of Alzheimer's disease and other dementias that exhibit cognitive impairments. frontiersin.orgproactiveinvestors.co.ukmarketscreener.comnih.govxiahepublishing.com

Traumatic Brain Injury (TBI): The neuroprotective and anti-aggressive properties of eltoprazine may be beneficial in the context of TBI. patsnap.com Preclinical models of TBI, such as controlled cortical impact and fluid percussion injury models, could be used to investigate its effects on post-injury aggression, cognitive deficits, and neuronal damage. nih.gov

By systematically investigating these future directions, the scientific community can unlock the full therapeutic potential of eltoprazine dihydrochloride (B599025), paving the way for novel treatments for a range of debilitating neurological and psychiatric conditions.

Q & A

Q. What are the primary pharmacological targets of eltoprazine dihydrochloride, and what experimental methods validate its receptor affinity?

this compound primarily acts as a partial agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT2C receptors. Receptor affinity is validated using radioligand binding assays (e.g., [³H]eltoprazine saturation studies) and autoradiography to map distribution in brain tissues. For example, autoradiographic studies in rats demonstrated saturable binding (Kd = 11 nM) with displacement by 5-HT, confirming specificity for 5-HT1A/1B subtypes . Competitive binding assays with selective antagonists (e.g., WAY-100635 for 5-HT1A) further refine receptor subtype contributions .

Q. What pharmacokinetic parameters characterize this compound in human subjects, and how are these determined?

A cross-over study in healthy males (oral: 8 mg; IV: 3–8 mg) established key parameters:

  • Plasma elimination half-life (): 7–9 h (IV) and 9.8 ± 3.9 h (oral).
  • Absolute oral bioavailability: 110 ± 32% (calculated via AUC comparison).
  • Clearance (CL): 471–487 mL/kg/h (IV). Methods include HPLC for plasma concentration analysis, non-compartmental modeling for AUC and CL, and cumulative urinary excretion measurements (40% renal excretion). Dose proportionality was confirmed between 3–8 mg .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical and clinical outcomes of eltoprazine in levodopa-induced dyskinesia (LID)?

Preclinical models show robust antidyskinetic effects, but human trials report mixed efficacy (e.g., Phase 2 trial status "unknown" despite positive single-dose results). Key considerations:

  • Dose translation : Animal studies often use higher doses (e.g., 1–3 mg/kg in rats ), whereas human trials may underdose to avoid side effects (e.g., 5 mg in a 22-subject study ).
  • Neuroinflammatory modulation : Combined therapy (e.g., L-dopa + eltoprazine + preladenant) reduces neuroinflammation (e.g., GFAP, IBA1, IL-1β in 6-OHDA-lesioned rats), suggesting synergistic mechanisms not fully replicated in clinical designs .
  • Endpoint variability : Clinical trials relying on patient diaries may lack sensitivity compared to direct scoring in preclinical models .

Q. What experimental design principles apply to drug discrimination studies evaluating eltoprazine’s discriminative stimulus properties?

A rat study (n=223) trained subjects to discriminate eltoprazine (1.5 mg/kg) from flesinoxan (1.0 mg/kg) using a two-lever operant task. Key design elements:

  • Training criteria : ≥90% lever selection accuracy or ≥90% responses on the correct lever before reinforcement.
  • Control tests : Saline baselines and vehicle injections to establish specificity.
  • Statistical analysis : Non-parametric Wilcoxon tests for response rates, Bonferroni correction for multiple comparisons . This approach isolates receptor-specific effects (e.g., 5-HT1A vs. 5-HT1B activation).

Q. How can researchers assess eltoprazine’s impact on impulsivity in cognitive-behavioral paradigms?

The delay-aversion task quantifies impulsive choice by measuring preference for immediate vs. delayed rewards. In rats, eltoprazine (0.25–1.0 mg/kg, i.p.) reduced impulsive choice, likely via postsynaptic 5-HT1A/1B heteroreceptor modulation in cortical-striatal circuits. Methodological steps:

  • Dose selection : Low doses (≤1 mg/kg) avoid sedation while targeting cognitive effects.
  • Behavioral validation : Compare response rates post-administration to saline baselines.
  • Mechanistic probes : Co-administration with selective antagonists (e.g., WAY-100635) to dissect receptor contributions .

Q. What strategies optimize eltoprazine’s integration with combination therapies for Parkinson’s disease?

Experimental approaches include:

  • Neuroinflammatory profiling : Immunohistochemistry for glial markers (GFAP, IBA1) and cytokines (IL-1β, TNF-α) in nigrostriatal tissues .
  • Synergistic dosing : Co-administration with amantadine or CBD enhances antidyskinetic effects without impairing L-dopa efficacy .
  • Translational endpoints : Direct clinical scoring (e.g., UPDRS Part III) instead of patient diaries to mirror preclinical rigor .

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